BenchChemオンラインストアへようこそ!

Thiotepa

Blood-brain barrier CNS penetration cerebrospinal fluid

Thiotepa is a polyfunctional organophosphorus alkylating agent distinguished by its trifunctional aziridine structure, enabling high-density DNA crosslinking and near-complete CNS penetration (CSF-plasma ratio ~1:1). Unlike agents requiring hepatic activation, Thiotepa undergoes oxidative desulfuration to equi-active TEPA. Procurement should prioritize Thiotepa for myeloablative conditioning regimens where relapse reduction is critical (TBF protocol for AML) and for CNS-directed therapies including intrathecal administration in leptomeningeal metastases and pediatric brain tumors. Ensure quality by sourcing USP/BP reference-standard grade with ≥98% purity.

Molecular Formula C6H12N3PS
Molecular Weight 189.22 g/mol
CAS No. 52-24-4
Cat. No. B1682881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiotepa
CAS52-24-4
SynonymsAI3 24916;  AI324916;  AI3-24916;  NSC-6396;  NSC 6396;  NSC6396;  Girostan;  thiophosphamide;  thiophosphoramide;  triethylene thiophosphoramide. US brand names: Girostan;  STEPA;  TESPA;  Thiofozil;  Thioplex;  Tifosyl. Foreign brand names: Ledertepa;  Onco Tiotepa;  Oncotiotepa;  Tespamin;  Tespamine;  Thiotef;  TioTEF;  Abbreviation: TSPA. Code name: WR 45312;  WR45312;  WR45312.
Molecular FormulaC6H12N3PS
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESC1CN1P(=S)(N2CC2)N3CC3
InChIInChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2
InChIKeyFOCVUCIESVLUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility28.4 [ug/mL] (The mean of the results at pH 7.4)
19 g/100 mL at 77 °F (NTP, 1992)
In water, 19 g/100 mL at 25 °C
Freely soluble in alcohol, ether, chloroform;  soluble in benzene
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiotepa (CAS 52-24-4): An Alkylating Agent for High-Dose Conditioning and CNS-Directed Therapy


Thiotepa (N,N',N''-triethylenethiophosphoramide) is a polyfunctional organophosphorus alkylating agent with a trifunctional aziridine structure that enables DNA crosslinking via both interstrand and intrastrand mechanisms [1]. First developed in the 1950s, thiotepa has experienced renewed clinical interest as a core component of high-dose conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) and for its ability to effectively penetrate the blood-brain barrier for CNS-directed therapy [1][2]. Unlike many alkylating agents that require hepatic activation, thiotepa undergoes rapid metabolic conversion to its active metabolite TEPA (N,N',N″-triethylenephosphoramide), with both compounds demonstrating comparable alkylating activity [2].

Why Generic Substitution of Thiotepa Is Not Clinically Equivalent: Pharmacokinetic and Metabolic Distinctiveness


Alkylating agents cannot be considered interchangeable despite sharing a common mechanism class. Thiotepa's differentiation derives from its trifunctional aziridine structure enabling enhanced DNA crosslinking density [1], its unique metabolic pathway generating the active metabolite TEPA via oxidative desulfuration rather than hepatic CYP-dependent activation [2], and its exceptional CNS penetration with cerebrospinal fluid-to-plasma ratios approaching unity [3]. These pharmacologic properties confer distinct therapeutic index considerations, toxicity profiles, and drug-drug interaction potentials that preclude simple substitution with cyclophosphamide, busulfan, melphalan, or ifosfamide without altering clinical outcomes [1].

Thiotepa: Quantified Differentiation Evidence for Scientific and Procurement Decisions


Thiotepa Demonstrates Superior Blood-Brain Barrier Penetration vs. Most Alkylating Agents

Thiotepa and its active metabolite TEPA exhibit near-complete equilibration across the blood-brain barrier following intravenous administration, with cerebrospinal fluid (CSF) concentrations achieving levels nearly equivalent to plasma concentrations [1]. This contrasts sharply with most other alkylating agents, which demonstrate negligible CNS penetration without blood-brain barrier disruption. For cyclophosphamide, the active metabolite 4-hydroxycyclophosphamide achieves CSF-to-plasma ratios of approximately 0.2-0.3 in the absence of barrier disruption [1].

Blood-brain barrier CNS penetration cerebrospinal fluid

Thiotepa Plus Cyclophosphamide Produces Supra-Additive Cytotoxicity in Breast Cancer Models

In vitro studies using the MCF-7 human breast carcinoma cell line demonstrated that simultaneous and immediately sequential treatment with thiotepa and cyclophosphamide produced supra-additive cell killing beyond what would be predicted by additive effects alone [1]. The magnitude of this supra-additive interaction was greater in MCF-7 cells than in the EMT6 mouse mammary carcinoma cell line [1]. DNA alkaline elution studies confirmed a pattern of increasing DNA cross-linking that correlated with the increasing cytotoxicity observed as thiotepa concentrations increased in the combination [1].

Synergistic cytotoxicity breast cancer alkylating agent combination

TBF (Thiotepa-Busulfan-Fludarabine) Conditioning Reduces Relapse Risk vs. BUFLU Alone in AML Transplantation

In a retrospective study of patients with acute myeloid leukemia (AML) undergoing allogeneic hematopoietic stem cell transplantation, the addition of thiotepa to a busulfan-fludarabine backbone (TBF regimen) was associated with reduced relapse risk compared to myeloablative busulfan-fludarabine (BUFLU) alone [1]. The reduction in relapse risk was observed independent of donor type and graft-versus-host disease prophylaxis regimen [1].

Conditioning regimen acute myeloid leukemia relapse reduction

TBC (Thiotepa-Busulfan-Cyclophosphamide) Shows No Survival Benefit vs. High-Dose Melphalan in Multiple Myeloma

A comparative study of 186 patients with newly diagnosed multiple myeloma receiving autologous stem cell transplantation compared outcomes between a more intensive thiotepa-busulfan-cyclophosphamide (TBC) regimen (n=97) and high-dose melphalan (HDM, n=89) [1]. Response rates were similar between groups (TBC: overall response 66%, CR 17%, PR 49%; HDM: overall response 69%, CR 28%, PR 41%). Progression-free survival and overall survival did not differ significantly between regimens [1].

Multiple myeloma autologous transplantation comparative efficacy

Thiotepa Irreversibly Inhibits CYP2B6 with Implications for Cyclophosphamide Activation

Thiotepa was found to inhibit CYP2B6 activity in a time- and concentration-dependent manner, with the inhibition characterized as irreversible and mechanism-based [1]. Since CYP2B6 is the primary enzyme responsible for the metabolic activation of cyclophosphamide to its active 4-hydroxycyclophosphamide metabolite, co-administration of thiotepa with cyclophosphamide may result in altered cyclophosphamide pharmacokinetics and potentially reduced therapeutic efficacy [1].

Drug-drug interaction CYP2B6 inhibition cyclophosphamide metabolism

High-Value Thiotepa Application Scenarios Based on Quantified Differentiation Evidence


CNS-Directed Therapy for Leptomeningeal Metastases and Primary CNS Lymphoma

Thiotepa's near-complete blood-brain barrier penetration with CSF-to-plasma ratios approaching 1.0 makes it uniquely suitable among alkylating agents for treating malignancies with CNS involvement [1]. Clinical applications include intrathecal administration for leptomeningeal metastases from solid tumors and hematologic malignancies, as well as systemic high-dose therapy as part of conditioning regimens prior to stem cell transplantation for primary CNS lymphoma . The favorable CNS penetration profile has prompted ongoing phase II investigation of prophylactic intrathecal thiotepa in glioblastoma patients at high risk of leptomeningeal dissemination (NCT07511725) [2].

Allogeneic HSCT Conditioning for Acute Myeloid Leukemia

The TBF regimen (thiotepa-busulfan-fludarabine) provides reduced relapse risk compared to busulfan-fludarabine alone in AML patients undergoing allogeneic HSCT, independent of donor type [3]. This application is particularly valuable when total body irradiation is contraindicated or unavailable. Procurement decisions should prioritize thiotepa for myeloablative conditioning protocols targeting AML where relapse reduction is the primary therapeutic goal.

High-Dose Chemotherapy with Stem Cell Rescue in Breast Cancer

Based on preclinical evidence of supra-additive cytotoxicity when combined with cyclophosphamide [4], thiotepa has been incorporated into high-dose regimens for metastatic breast cancer. Combinations such as mitoxantrone-thiotepa (MITT) and Taxol-Novantrone-thiotepa (TNT) have been evaluated in phase I/II trials with autologous stem cell rescue [5]. The supra-additive interaction provides mechanistic justification for thiotepa inclusion over other alkylating agents in these high-dose protocols.

Pediatric CNS Malignancies Requiring Blood-Brain Barrier Penetration

Phase II evaluation in pediatric CNS malignancies confirmed that both thiotepa and its active metabolite TEPA efficiently cross the blood-brain barrier after intravenous administration, achieving CSF concentrations nearly equivalent to plasma levels [1]. This property supports thiotepa use in pediatric brain tumors including medulloblastoma and recurrent malignant gliomas, particularly when radiation therapy is not feasible or as part of myeloablative conditioning prior to stem cell transplantation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiotepa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.